REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2([OH:23])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=[C:10]2[NH:18][CH2:19][CH2:20][CH2:21]Cl)[CH:6]=[CH:7][CH:8]=1.C[O-].[Na+]>CO>[Cl:2][C:3]1[CH:4]=[C:5]([C:9]2([OH:23])[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:11]3[CH2:21][CH2:20][CH2:19][N:18]=[C:10]23)[CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|
|
Name
|
3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride
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Quantity
|
0.742 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1)C1(C(=NC2=CC=CC=C12)NCCCCl)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to a foam which
|
Type
|
CUSTOM
|
Details
|
was triturated with water
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a white powder (546 mg.), m.p. 186°-187°C
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from acetonitrile
|
Type
|
TEMPERATURE
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Details
|
raised the melting point to 190°-192°C.
|
Reaction Time |
64 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C1(C=2N(C=3C=CC=CC13)CCCN2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |